![molecular formula C17H14N4O3 B3831815 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide](/img/structure/B3831815.png)
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide
Overview
Description
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, an oxo group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Hydroxy and Oxo Groups: The quinoline core can be further functionalized by introducing hydroxy and oxo groups through selective oxidation and hydroxylation reactions.
Attachment of the Prop-2-en-1-yl Group: This can be done via an alkylation reaction using prop-2-en-1-yl halide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using appropriate carboxylic acid derivatives and amines.
Incorporation of the Pyrimidinyl Group: This can be achieved through a nucleophilic substitution reaction using pyrimidinyl halide and the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The pyrimidinyl and prop-2-en-1-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide: Lacks the pyrimidinyl group.
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyridin-2-yl)-1,2-dihydroquinoline-3-carboxamide: Contains a pyridinyl group instead of a pyrimidinyl group.
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-4-yl)-1,2-dihydroquinoline-3-carboxamide: Pyrimidinyl group is attached at a different position.
Uniqueness
The presence of the pyrimidinyl group at the 2-position and the prop-2-en-1-yl group at the 1-position makes 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide unique
Properties
IUPAC Name |
4-hydroxy-2-oxo-1-prop-2-enyl-N-pyrimidin-2-ylquinoline-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-2-10-21-12-7-4-3-6-11(12)14(22)13(16(21)24)15(23)20-17-18-8-5-9-19-17/h2-9,22H,1,10H2,(H,18,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKBJUIGPABRQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=CC=N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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